1-Cyclopropylpyrrolidin-3-amine dihydrochloride 1-Cyclopropylpyrrolidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2098058-41-2
VCID: VC2894369
InChI: InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H
SMILES: C1CC1N2CCC(C2)N.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol

1-Cyclopropylpyrrolidin-3-amine dihydrochloride

CAS No.: 2098058-41-2

Cat. No.: VC2894369

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropylpyrrolidin-3-amine dihydrochloride - 2098058-41-2

Specification

CAS No. 2098058-41-2
Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
IUPAC Name 1-cyclopropylpyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H
Standard InChI Key KZLUHJOWYCWZHU-UHFFFAOYSA-N
SMILES C1CC1N2CCC(C2)N.Cl.Cl
Canonical SMILES C1CC1N2CCC(C2)N.Cl.Cl

Introduction

Structural Characteristics and Physical Properties

1-Cyclopropylpyrrolidin-3-amine dihydrochloride is the dihydrochloride salt of 1-cyclopropylpyrrolidin-3-amine. The parent compound (free base) has a molecular formula of C7H14N2 with a molecular weight of 126.2 g/mol. When converted to the dihydrochloride salt, two HCl molecules are added to the structure, resulting in an estimated molecular weight of approximately 199.12 g/mol.

Molecular Structure

The basic structure consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an amine group at the 3-position and a cyclopropyl group attached to the nitrogen at position 1. The dihydrochloride form features protonation at both nitrogen atoms, with chloride counterions.

Chemical Identifiers

The base compound 1-cyclopropylpyrrolidin-3-amine is identified by the following:

IdentifierValue
CAS Number936221-78-2
IUPAC Name1-cyclopropylpyrrolidin-3-amine
Standard InChIInChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2
Standard InChIKeyPISMTKYGUDKXTE-UHFFFAOYSA-N
SMILESC1CC1N2CCC(C2)N
PubChem Compound ID43315358

Synthesis Methodologies

Scalable Synthesis Methods

Patent information describes scalable synthetic methods for optically active 1-cyclopropylalkyl-1-amines, which may be adapted for the synthesis of structurally related compounds . These methods typically involve:

  • Reaction of cyclopropyl ketones with chiral amines

  • Reduction with reagents such as NaBH4 or LiBH4

  • Catalytic hydrogenation using palladium catalysts

The general reaction conditions involve:

  • Solvents: THF, ethanol, or mixtures thereof

  • Catalysts: Lewis acids such as Ti(OiPr)4

  • Reducing agents: NaBH4 or LiBH4 in suitable solvents

  • Hydrogenation catalysts: Pd/C or Pd(OH)2/C under hydrogen atmosphere

Salt Formation

The dihydrochloride salt can be prepared from the free base by treatment with hydrogen chloride in appropriate solvents. Common methods include:

  • Bubbling HCl gas through an ethereal solution of the free base

  • Addition of concentrated HCl to a solution of the free base

  • Use of anhydrous HCl in organic solvents

Current Research Status and Future Directions

Research Gaps

The current literature shows limited specific information about 1-cyclopropylpyrrolidin-3-amine dihydrochloride, indicating potential research opportunities:

  • Comprehensive characterization of physicochemical properties

  • Development of optimized synthetic routes

  • Exploration of biological activities and structure-activity relationships

  • Investigation of potential applications beyond current documented uses

Computational Studies

Molecular modeling and computational chemistry approaches could provide valuable insights into:

  • Predicted binding modes with potential biological targets

  • Structure-based design of derivatives with enhanced properties

  • Quantum mechanical calculations to understand reactivity and stability

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